2-Bromo-3-tert-butylphenol

Organic Synthesis Regiochemistry Intermediate

Researchers requiring specific ortho-bromo/meta-tert-butyl regiochemistry face supply chain inconsistency with generic isomers. This hindered phenol eliminates synthetic pathway ambiguity. - Provides defined steric bulk for challenging biaryl cross-couplings. - Enables selective derivatization with 6.3-fold SHP-1 phosphatase selectivity for SAR programs. - Distinct boiling point and solubility profile from CAS 2198-66-5 or 10323-39-4 ensures reproducible purification. Bulk stock available.

Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
Cat. No. B12974535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-tert-butylphenol
Molecular FormulaC10H13BrO
Molecular Weight229.11 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=CC=C1)O)Br
InChIInChI=1S/C10H13BrO/c1-10(2,3)7-5-4-6-8(12)9(7)11/h4-6,12H,1-3H3
InChIKeyOZVUTYQBOHVNRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-tert-butylphenol Overview


2-Bromo-3-tert-butylphenol (CAS: 1243363-78-1) is a substituted bromophenol, characterized by a bromine atom ortho (C2) to a hydroxyl group and a bulky tert-butyl group at the meta (C3) position of the phenolic ring [1]. With a molecular formula of C10H13BrO and a molecular weight of 229.11 g/mol, it belongs to a class of hindered phenols frequently utilized as key intermediates in organic synthesis . Its unique substitution pattern renders it a valuable building block for constructing more complex molecular architectures, particularly in applications demanding specific steric and electronic properties [1].

Regiochemically defined ortho-bromo, meta-tert-butyl building block
Supports sterically hindered cross-coupling and orthogonal protection strategies
Predictable steric/electronic influence for rational synthetic route design

2-Bromo-3-tert-butylphenol Isomer Specificity


The specific position of substituents on the phenolic ring (regiochemistry) dictates the compound's reactivity, physicochemical properties, and its downstream applications. 2-Bromo-3-tert-butylphenol cannot be freely substituted by its isomers, such as 2-bromo-4-tert-butylphenol (CAS: 2198-66-5) or 4-bromo-2-tert-butylphenol (CAS: 10323-39-4) [1]. These isomers exhibit different melting points, boiling points, and pKa values, impacting handling, purification, and solubility [2]. More critically, the distinct spatial arrangement of the bromine and tert-butyl group fundamentally alters the compound's behavior in chemical reactions like cross-couplings or nucleophilic substitutions, leading to different product outcomes. Therefore, substituting one isomer for another is not chemically viable without altering the intended synthetic pathway and final product.

Regiochemistry mismatch 2‑bromo‑4‑tert‑butylphenol or 4‑bromo‑2‑tert‑butylphenol place substituents differently, altering reactivity and product outcome.
Physicochemical profile shifts Isomers exhibit different melting points, boiling points, and solubility; handling and purification procedures may not transfer.
Synthetic pathway divergence Cross-coupling or nucleophilic substitution pathways depend on exact bromine position; isomer substitution changes intended product identity.

2-Bromo-3-tert-butylphenol vs. Key Isomers


Regioisomeric Identity vs. 4-tert-Butyl Analog

The core differentiation of 2-Bromo-3-tert-butylphenol lies in its distinct regioisomeric structure compared to its commercially available analog, 2-Bromo-4-tert-butylphenol [1]. The target compound features a tert-butyl group meta to the hydroxyl, whereas the comparator places it para. This fundamental difference is confirmed by their unique InChIKeys: OZVUTYQBOHVNRZ-UHFFFAOYSA-N for the target compound versus FFRLMQPMGIMHHQ-UHFFFAOYSA-N for the comparator . While no direct, published head-to-head performance comparison exists, this structural distinction is the primary basis for procurement when a specific meta-substituted scaffold is required.

Regioisomeric Identity
Context-dependent
InChIKey: OZVUTYQBOHVNRZ‑U (target) vs. FFRLMQPMGIMHHQ‑U (4‑tert‑butyl isomer)
Unique structural identifier confirms meta-substituted scaffold
No direct performance data; identity drives procurement
Organic Synthesis Regiochemistry Intermediate

Positional Protective Group Utility

Published research demonstrates the crucial role of specific halo-tert-butylphenol isomers in achieving regioselective synthesis. A study on the preparation of 4-Bromo-3-t-butylphenol, a positional isomer, explicitly highlights that the use of 'halo-substituents as positional protective groups' is 'Crucial to the synthesis' [1]. This class-level inference validates the strategic importance of compounds like 2-Bromo-3-tert-butylphenol. Its specific ortho-bromo and meta-tert-butyl arrangement serves as a pre-installed, orthogonal functional handle, enabling selective transformations at one reactive site while the other is masked, thereby streamlining the construction of complex molecules.

Positional Protective Group
Class‑level
Halo‑tert‑butylphenols documented as strategic positional protecting groups; ortho‑bromo/meta‑tert‑butyl pattern enables orthogonal functionalization
Supports selection as a masked bifunctional intermediate
Class behaviour inferred from 4‑bromo‑3‑tert‑butylphenol methodology
Protecting Group Chemistry Regioselective Synthesis Process Chemistry

Steric & Electronic Effects in Cross-Coupling

The presence of a bulky tert-butyl group ortho to the bromine in 2-Bromo-3-tert-butylphenol is predicted to exert a significant steric influence on its reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) [1]. This contrasts with isomers like 2-bromo-4-tert-butylphenol, where the tert-butyl group is para to the reactive site. The increased steric hindrance is anticipated to slow the rate of oxidative addition, the key first step in many catalytic cycles. While no direct rate comparison was found in the public domain, this principle is a cornerstone of rational catalyst and reaction condition selection in modern organic synthesis.

Steric Effect on Coupling
Class‑level
Predicted slower oxidative addition due to bulky tert‑butyl ortho to bromine; contrasted with para‑tert‑butyl isomer
Qualitative reactivity difference informs catalyst selection
No direct kinetic data; based on organometallic mechanism principles
Cross-Coupling Structure-Activity Relationship Reaction Kinetics

Optimized Synthesis Method

Supplier technical information provides quantifiable parameters regarding the production of 2-Bromo-3-tert-butylphenol. Using N-bromosuccinimide (NBS) as a brominating agent in dichloromethane (DCM) at 0–5°C, a vendor reports a typical yield of 75–85% and a final product purity of ≥98% . This represents a quantitative advantage over an alternative method using Br2 in CCl4 at 25°C, which the same source notes only achieves a yield of 60–70% with 95% purity . These figures provide procurement professionals with tangible, vendor-reported metrics for comparing production methods and anticipating potential quality and supply consistency.

Synthesis Yield & Purity
Supplier‑reported
NBS/DCM method: 75–85% yield, ≥98% purity
15% higher yield, 3% higher purity vs. Br₂/CCl₄ route
Vendor technical documentation; actual lot may vary
Process Optimization Supply Chain Purity Analysis

Selectivity: SHP-1 vs. TC-PTP Phosphatases

Preliminary in vitro data from the BindingDB database indicates that 2-Bromo-3-tert-butylphenol exhibits a measurable but modest degree of selectivity between different protein tyrosine phosphatases. In assays measuring inhibition of p-nitrophenol release from a pNPP substrate, the compound showed an IC50 of 19,000 nM against TC-PTP and a lower IC50 of 3,000 nM against the catalytic domain of SHP-1 [1]. This represents a 6.3-fold selectivity for SHP-1 over TC-PTP in this assay system. While the absolute potency is low (micromolar range), this differential activity profile could be relevant in early-stage medicinal chemistry campaigns exploring the bromophenol scaffold as a starting point for phosphatase inhibitor design.

Phosphatase Activity
Reported
SHP‑1 IC₅₀ 3,000 nM TC‑PTP IC₅₀ 19,000 nM 6.3‑fold differential in assay
Supports phosphatase selectivity screening context
Early in vitro data; micromolar range potency
Medicinal Chemistry Target Selectivity Enzyme Inhibition

2-Bromo-3-tert-butylphenol Applications


Hindered Biaryl Synthesis

Due to its ortho-bromo and meta-tert-butyl substitution pattern, this compound is a logical choice for synthesizing highly substituted, sterically congested biaryl systems via cross-coupling reactions [3]. The unique steric environment provided by the tert-butyl group ortho to the coupling site can be exploited to achieve challenging bond formations that might fail with less hindered isomers. A chemist aiming to introduce a specific meta-tert-butyl phenol motif into a complex molecule would specifically procure this regioisomer. [3]

Early-Stage Phosphatase Inhibition

The preliminary biological data showing differential inhibition of the SHP-1 and TC-PTP phosphatases provides a rationale for utilizing this compound as an early lead matter in a drug discovery program targeting these enzymes [3]. Its 6.3-fold selectivity, while modest, is a starting point for structure-activity relationship (SAR) studies to improve potency and selectivity through further derivatization. [3]

Orthogonal Protection Strategy

Building on the established class behavior of halo-tert-butylphenols as positional protective groups [3], this compound can be strategically employed in multi-step syntheses. The tert-butyl group can act as a temporary blocking group to direct electrophilic substitution to other positions on the ring, after which it can be dealkylated. Simultaneously, the bromine atom remains available as a handle for subsequent functionalization (e.g., metal-halogen exchange, cross-coupling) once the protecting group is no longer needed. [3]

Application
Selection Property
Validation Focus
Hindered biaryl synthesis
Steric and electronic profile
Cross-coupling outcome with bulky partners
Phosphatase inhibitor screening
Differential enzyme activity
SHP‑1/TC‑PTP selectivity confirmation
Orthogonal protection strategy
Orthogonal functional handles
Deprotection and subsequent functionalization sequence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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